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Compound of Interest

Compound Name: Nebramine

Cat. No.: B3327395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nebramine is an aminoglycoside and a key building block in the chemical structure of several

antibiotics, most notably as a component of tobramycin.[1] It is also found as a metabolite of

Streptoalloteichus tenebrarius and is considered an impurity in tobramycin preparations.[2]

Understanding the physicochemical properties of Nebramine free base is crucial for its

isolation, characterization, and for assessing its potential impact on the quality, stability, and

biological activity of related pharmaceutical products. This guide provides a comprehensive

overview of its core physicochemical characteristics, detailed experimental protocols for their

determination, and visual diagrams to illustrate key concepts.

Physicochemical Properties of Nebramine
The following table summarizes the known physicochemical properties of Nebramine free

base. It is important to note that while some properties have been determined, others,

particularly experimental values for thermal properties and solubility, are not widely reported in

publicly available literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3327395?utm_src=pdf-interest
https://www.benchchem.com/product/b3327395?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Nebramine
https://www.medkoo.com/products/50321
https://www.benchchem.com/product/b3327395?utm_src=pdf-body
https://www.benchchem.com/product/b3327395?utm_src=pdf-body
https://www.benchchem.com/product/b3327395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

(1S,2R,3R,4S,6R)-4,6-

diamino-3-[[(2R,3R,5S,6R)-3-

amino-6-(aminomethyl)-5-

hydroxyoxan-2-

yl]oxy]cyclohexane-1,2-diol

[1]

Synonyms
3'-Deoxyneamine, Nebramycin

VIII, Tobramine
[1][2]

CAS Number 34051-04-2 [1][2][3]

Molecular Formula C₁₂H₂₆N₄O₅ [2][3]

Molecular Weight 306.36 g/mol [1][3]

Appearance Solid powder [2]

Purity
>98% (typical for commercial

research grade)
[2]

Melting Point Data not available

Boiling Point Data not available

pKa

Data not available (By analogy

to the structurally similar

tobramycin, multiple basic pKa

values are expected)

Solubility To be determined [2]

logP (XLogP3) -4.4 (Computed) [1]

Mandatory Visualizations
Structural Relationship between Nebramine and
Tobramycin
Caption: Structural comparison of Tobramycin and its core component, Nebramine.
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Caption: Workflow for experimental determination of core physicochemical properties.

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

physicochemical properties. Below are standard protocols for key experiments.

Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid

phase. It is a fundamental property for identification and purity assessment.

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass

capillary tubes (sealed at one end).

Procedure:

Sample Preparation: A small amount of finely powdered, dry Nebramine free base is

packed into a glass capillary tube to a height of 1-2 mm.[4]
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the

expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for

thermal equilibrium.[5]

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes liquid (T2) are recorded.[1]

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this

range is typically narrow (0.5-1.0°C).[5]

Determination of Aqueous Solubility (OECD 105 Flask
Method)
This method determines the saturation mass concentration of a substance in water at a given

temperature. It is suitable for substances with solubilities above 10⁻² g/L.[6]

Apparatus: Shaking flask or magnetic stirrer, constant temperature water bath (e.g., 25°C),

analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV,

LC-MS).

Procedure:

Equilibration: An excess amount of Nebramine free base is added to a known volume of

purified water in a flask. The amount should be sufficient to ensure a solid phase remains

at equilibrium.

Stirring: The mixture is agitated in a constant temperature bath for a sufficient period to

reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is

common.[6]

Phase Separation: The suspension is allowed to stand to let the solid settle. The saturated

aqueous solution is then separated from the undissolved solid by centrifugation or

filtration.
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Quantification: The concentration of Nebramine in the clear aqueous phase is determined

using a suitable and validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).

Reporting: The solubility is reported in units such as g/L or mg/mL at the specified

temperature.

Determination of Ionization Constant (pKa) by
Potentiometric Titration
The pKa is a measure of the strength of an acid or base. For a polybasic molecule like

Nebramine, multiple pKa values corresponding to its different amino groups would be

expected. Potentiometric titration is a standard method for their determination.

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic

stirrer, titration vessel.

Procedure:

Sample Preparation: A precise amount of Nebramine free base is dissolved in a known

volume of water to create a solution of known concentration (e.g., 1 mM). The ionic

strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[7]

Titration Setup: The solution is placed in the titration vessel, and the pH electrode is

immersed. The solution is stirred continuously. To remove dissolved CO₂, the solution can

be purged with nitrogen.[7]

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl). The pH of the solution is recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values are determined from the inflection points of this curve. For a

polybasic compound, multiple inflection points may be observed.

Reporting: The experiment is typically repeated multiple times to ensure reproducibility,

and the average pKa values are reported.[7]
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Determination of Partition Coefficient (logP) by Shake-
Flask Method
The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. It is a

critical parameter in drug development for predicting absorption and distribution. The shake-

flask method is the gold standard for its determination.

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical

instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

Phase Preparation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4, for logD

determination) are mutually saturated by shaking them together for 24 hours and then

allowing the phases to separate.

Partitioning: A known amount of Nebramine is dissolved in one of the phases (typically the

one in which it is more soluble). This solution is then mixed with a known volume of the

other phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound

to partition between the two phases until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-

octanol and aqueous layers.

Quantification: The concentration of Nebramine in each phase is accurately measured

using a suitable analytical technique.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is

the base-10 logarithm of this value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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